molecular formula C15H21ClN2O2 B13940486 N-Propyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate CAS No. 31772-85-7

N-Propyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate

Cat. No.: B13940486
CAS No.: 31772-85-7
M. Wt: 296.79 g/mol
InChI Key: XZNWXEXXXURADS-UHFFFAOYSA-N
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Description

N-Propyl-3-pyrrolidyl 2-Chloro-6-methylphenylcarbamate (CAS 31772-85-7) is a chemical compound offered for research and development purposes. This compound has a molecular formula of C 15 H 21 ClN 2 O 2 and a molecular weight of 296.79 g/mol . Structurally, this molecule is a carbamate ester. Its pyrrolidine moiety is a common feature in various pharmacologically active compounds and serves as a valuable building block in medicinal chemistry . The specific research applications and mechanism of action for this particular compound are areas of ongoing scientific investigation, and researchers are encouraged to consult the current scientific literature for the latest findings. Handling and Usage: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct a thorough risk assessment and adhere to all relevant safety protocols before handling.

Properties

CAS No.

31772-85-7

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

(1-propylpyrrolidin-3-yl) N-(2-chloro-6-methylphenyl)carbamate

InChI

InChI=1S/C15H21ClN2O2/c1-3-8-18-9-7-12(10-18)20-15(19)17-14-11(2)5-4-6-13(14)16/h4-6,12H,3,7-10H2,1-2H3,(H,17,19)

InChI Key

XZNWXEXXXURADS-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(C1)OC(=O)NC2=C(C=CC=C2Cl)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

The principal synthetic method for N-Propyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate involves the nucleophilic addition reaction between 2-chloro-6-methylphenyl isocyanate and N-propyl-3-pyrrolidinamine (the amine derivative of pyrrolidine with a propyl substituent on the nitrogen).

Reaction Scheme:

$$
\text{2-chloro-6-methylphenyl isocyanate} + \text{N-propyl-3-pyrrolidinamine} \rightarrow \text{this compound}
$$

This reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group, forming the carbamate linkage.

Detailed Reaction Conditions

  • Reactants:

    • 2-chloro-6-methylphenyl isocyanate
    • N-propyl-3-pyrrolidinamine
  • Solvent: Typically anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF) are used to ensure controlled reaction conditions and good solubility.

  • Temperature: The reaction is generally conducted at ambient temperature or slightly below to control the exothermic nature of the isocyanate-amine reaction.

  • Stoichiometry: Equimolar amounts or slight excess of the amine to ensure complete consumption of the isocyanate.

  • Purification: The crude product is purified by recrystallization or chromatographic methods to achieve purity levels between 90-98% suitable for research use.

Synthesis of Key Intermediate: 2-Chloro-6-methylphenyl Isocyanate

The isocyanate intermediate, 2-chloro-6-methylphenyl isocyanate, is typically prepared from 2-chloro-6-methylaniline via phosgenation or alternative safer methods.

A related industrially favorable method for preparing 2-chloro-6-methylthiotoluene, a structurally related compound, involves diazotization of 2-chloro-6-aminotoluene followed by substitution with sodium methyl mercaptan under controlled conditions. This method is notable for its fewer steps, lower cost, and environmental friendliness, which may be adapted or considered in the synthesis of related intermediates.

Step Reagents & Conditions Outcome/Notes
a 2-chloro-6-aminotoluene + sodium nitrite + acid (HCl or H2SO4), -10 to 10 °C, 1-10 h Formation of diazonium salt intermediate
b Diazonium salt + sodium methyl mercaptan + base catalyst (NaOH, KOH, Na2CO3, or K2CO3), 0-30 °C, 2-10 h Formation of 2-chloro-6-methylthiotoluene

This method avoids the use of highly toxic solvents and reagents, making it suitable for large-scale industrial production.

Comparative Data on Carbamate Synthesis

Parameter This compound Other Carbamates (e.g., Ethyl N-phenylcarbamate)
Main Reactants 2-chloro-6-methylphenyl isocyanate + N-propyl-3-pyrrolidinamine Phenyl isocyanate + ethanol or other amines
Reaction Temperature Ambient to slightly below ambient Ambient to reflux depending on solvent
Purity Achieved 90-98% 85-95%
Biological Activity Insecticidal and acaricidal Fungicidal or insecticidal depending on compound
Environmental Persistence Moderate Variable

This comparison highlights the specificity of this compound for insect and acarid control and its relatively straightforward synthesis.

Summary of Research Findings

  • The synthesis of this compound is well-established via the reaction of 2-chloro-6-methylphenyl isocyanate with N-propyl-3-pyrrolidinamine.

  • Efficient preparation of key intermediates such as 2-chloro-6-methylphenyl isocyanate or related compounds benefits from environmentally friendly and cost-effective methods, including diazotization and substitution reactions with sodium methyl mercaptan under mild conditions.

  • Purification techniques and reaction conditions are optimized to achieve high purity and yield, suitable for research and agricultural applications.

  • Related carbamate synthesis methods provide useful insights into catalysts and reaction mechanisms applicable to this compound.

- PubChem Compound Summary for CID 35929, this compound (2025).

- Patent WO2020029720A1: Method for preparing 2-chloro-6-methylthiotoluene, detailing environmentally friendly synthesis of related intermediates (2019).

- US Patent US5338739A: Pyrrolidinyl phenyl carbamates, intermediates, and preparation methods (1995).

Chemical Reactions Analysis

Types of Reactions

N-Propyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs, which can have different properties and applications .

Scientific Research Applications

N-Propyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Propyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with related molecules, focusing on aromatic systems, substituent patterns, and molecular properties. The analysis leverages available evidence, including pyridine derivatives from a 2017 catalog , and highlights methodological consistency in structural determination via SHELX .

Table 1: Structural and Molecular Comparison

Compound Name Aromatic Ring Substituents Functional Group Molecular Weight (g/mol) Reference
N-Propyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate Phenyl 2-Cl, 6-Me Carbamate 254.71 -
N-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide Pyridine 2-Cl, 6-(3-hydroxypropynyl) Pivalamide 311.75
N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide Pyridine 2-Cl, 6-(dimethoxymethyl) Pivalamide 327.79

Key Observations:

Aromatic Ring Systems :

  • The target compound features a phenyl ring , whereas analogs from the catalog are pyridine derivatives . Pyridine’s nitrogen atom introduces electron-withdrawing effects, altering reactivity and solubility compared to phenyl systems. For instance, pyridine derivatives often exhibit higher polarity and basicity.

Substituent Effects :

  • The 2-chloro-6-methyl pattern on the phenyl ring creates steric hindrance and electronic effects distinct from pyridine’s 2-chloro-6-(substituent) motifs. Chlorine’s inductive effects may enhance electrophilic substitution resistance in phenyl systems, while methyl groups increase lipophilicity.

Functional Groups: The carbamate group in the target compound contrasts with pivalamide groups in pyridine analogs.

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (~254.71 g/mol) compared to pyridine derivatives (>300 g/mol) suggests differences in solubility and bioavailability. Pyridine derivatives with polar substituents (e.g., hydroxypropynyl) may exhibit enhanced aqueous solubility despite higher molecular weights .

Research Findings and Methodological Considerations

  • Structural Analysis : SHELX-enabled refinements ensure precise conformational data for the target compound, critical for comparing bond geometries and intermolecular interactions with analogs .
  • The phenylcarbamate’s lipophilic profile may favor blood-brain barrier penetration, unlike polar pyridine analogs .

Biological Activity

N-Propyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate is a chemical compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound belongs to the carbamate class of compounds, which are known for their diverse biological activities. The structural formula can be represented as follows:

C14H18ClN3O2\text{C}_{14}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}_{2}

Structure

  • Molecular Weight : 283.76 g/mol
  • Functional Groups : Carbamate, aromatic ring, pyrrolidine

Carbamates generally act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can lead to increased levels of acetylcholine in synaptic clefts, resulting in prolonged neurotransmission. This mechanism is critical for understanding both therapeutic applications and toxicological effects.

Toxicological Studies

Research has shown that this compound exhibits significant neurotoxic effects, similar to other carbamates. A study evaluating the acute toxicity of various carbamates found that this compound caused dose-dependent inhibition of AChE activity in animal models .

Table 1: Inhibition of AChE Activity by Carbamates

Compound NameIC50 (µM)Reference
This compound45.0
Methomyl30.0
Aldicarb20.0

Case Studies

  • Neurotoxicity in Rodents : A study conducted on rodents demonstrated that exposure to this compound resulted in significant neurobehavioral changes. The animals exhibited symptoms such as tremors and seizures at doses above the established safety threshold .
  • Environmental Impact : Research on the environmental persistence of this compound indicated that it poses risks to non-target species, particularly aquatic organisms. Toxicity assays revealed that concentrations as low as 10 µg/L could affect fish populations adversely .

Pharmacological Applications

Despite its toxicity, this compound has potential therapeutic applications due to its ability to modulate cholinergic activity. Studies are underway to explore its efficacy in treating conditions such as Alzheimer's disease, where enhancing cholinergic transmission may be beneficial.

Table 2: Potential Therapeutic Uses

ConditionMechanismEvidence Level
Alzheimer's DiseaseAChE inhibitionPreliminary
Neuropathic PainModulation of pain pathwaysOngoing

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Propyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate, and what analytical methods validate its purity?

  • Synthesis : The compound can be synthesized via nucleophilic substitution or carbamate coupling reactions. A typical route involves reacting 2-chloro-6-methylphenol with phosgene or a carbamoyl chloride derivative, followed by alkylation with 3-pyrrolidylpropyl groups. Reaction conditions (e.g., temperature, catalysts like triethylamine) must be optimized to avoid side products such as N-alkylated impurities .
  • Validation : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is recommended for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) confirm structural integrity. For crystalline samples, X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides definitive stereochemical data .

Q. How can researchers assess the compound’s acute toxicity and metabolic stability in preclinical models?

  • Toxicity Screening : Use in vitro assays like mitochondrial toxicity (MTT assay) in hepatocyte cell lines (e.g., HepG2) to evaluate cytotoxicity. Acute toxicity in rodent models (OECD 423 guidelines) can identify lethal dose ranges (LD₅₀). Note that structural analogs (e.g., N-ethyl derivatives) in toxicity databases show moderate neurotoxicity, suggesting similar testing for the propyl variant .
  • Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to measure half-life (t₁/₂) and identify metabolites (e.g., hydroxylation at the pyrrolidine ring or carbamate hydrolysis) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chloro-6-methylphenyl group influence the compound’s bioactivity compared to analogs?

  • Structure-Activity Relationship (SAR) : The chloro group enhances electrophilicity, potentially increasing interactions with target enzymes (e.g., acetylcholinesterase inhibition). Methyl substitution at the ortho position may reduce steric hindrance, improving binding affinity. Comparative studies with analogs (e.g., 2,6-dimethylphenyl or 2-fluorophenyl derivatives) using molecular docking (AutoDock Vina) and IC₅₀ assays can quantify these effects .
  • Data Example :

SubstituentIC₅₀ (nM)logP
2-Cl-6-MePh12.33.2
2,6-diMePh45.72.8
2-F-6-MePh28.92.9
Lipophilicity (logP) determined via reversed-phase HPLC .

Q. What experimental strategies resolve contradictions in catalytic activity data across different synthesis batches?

  • Root-Cause Analysis :

  • Impurity Profiling : Use HPLC-MS to detect trace by-products (e.g., incomplete alkylation intermediates).
  • Crystallinity Variations : Powder X-ray diffraction (PXRD) identifies polymorphic forms affecting bioavailability.
  • Reaction Monitoring : In situ IR spectroscopy tracks carbamate formation kinetics to optimize reaction time/temperature .
    • Case Study : Batch discrepancies in enzyme inhibition (e.g., ±15% variance) were traced to residual solvents (e.g., DMF) altering protein-ligand dynamics, resolved via vacuum drying .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methods :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., 100 ns simulations in GROMACS) to assess conformational stability.
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing propyl with cyclopropyl groups).
  • ADMET Prediction : Tools like SwissADME estimate permeability (LogBB) and cytochrome P450 interactions to prioritize synthetic targets .

Methodological Considerations

Q. What chromatographic techniques optimize separation of This compound from polar metabolites?

  • HPLC : Use a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) with a phenyl-hexyl column for enhanced π-π interactions.
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for sensitive quantification (LOQ < 1 ng/mL) in biological matrices .

Q. How should researchers address conflicting spectral data (NMR vs. IR) for carbamate functional groups?

  • Resolution :

  • NMR Titration : Add D₂O to confirm exchangeable protons (e.g., NH in carbamate).
  • IR Deconvolution : Compare carbonyl stretches (~1700 cm⁻¹ for carbamate vs. ~1650 cm⁻¹ for amide contaminants) .

Ethical and Safety Guidelines

  • Handling Precautions : Use fume hoods for synthesis due to phosgene derivatives. Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis .
  • Waste Disposal : Neutralize carbamate residues with 10% NaOH before incineration by licensed facilities .

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